Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-hydroxy-2-(5-methylthiophen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-4-2-3-5(11-4)6(8)7(9)10;/h2-3,6,8H,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYHUBJJDEVHI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate generally follows these key steps:
- Preparation of 5-methylthiophene derivatives
- Introduction of α-hydroxyacetate functionality
- Conversion to sodium salt form via neutralization
Preparation of 5-Methylthiophene Derivatives
The starting point is often 2-methylthiophene or related thiophene derivatives, which can be functionalized at the 2-position to introduce the hydroxyacetate group.
Halogenation and Metalation: According to a patented method, 3-bromo-2-methylthiophene can be synthesized by reacting a precursor compound with metal powder under inert gas atmosphere (nitrogen or argon) to avoid oxidation. This halogenated intermediate is crucial for further functionalization.
Post-Treatment and Esterification: After halogenation, the compound can be converted to 2-methylthiophene-2-carboxylic acid by acidification (HCl addition at 10–30 °C) and extraction with ethyl acetate. Esterification with methanol and subsequent hydrolysis are common to obtain the free acid or ester intermediates.
Conversion to Sodium Salt
The final step involves neutralizing the hydroxy acid with sodium hydroxide or other sodium bases:
Neutralization: The free acid is dissolved in water and treated with sodium hydroxide or sodium carbonate to form the this compound salt. This step is straightforward and typically carried out at room temperature.
Purification: The sodium salt can be isolated by crystallization or lyophilization depending on solubility and intended use.
Representative Data Table of Preparation Steps
Research Findings and Optimization Notes
Inert Atmosphere: Several steps, especially metalation and halogenation, require an inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.
Temperature Control: Acidification and esterification steps are sensitive to temperature, typically maintained between 10–30 °C to optimize yield and purity.
Catalyst and Base Selection: For coupling reactions introducing the hydroxyacetate group, catalysts such as palladium complexes and bases like potassium carbonate or phosphate have been optimized for high yields and selectivity.
Purification Techniques: Column chromatography using silica gel with ethyl acetate-hexane mixtures is effective for purifying intermediates and final products.
Scale-Up Feasibility: The synthetic routes have been demonstrated from milligram to multi-gram scale with consistent yields, indicating practical applicability.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-hydroxy-2-(5-methylthiophen-2-yl)ethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylate group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- *Similarity scores are derived from structural alignment tools (e.g., Tanimoto index) where available .
- Ethyl 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is inferred from analogs in .
Structural and Functional Differences
Substituent Effects :
- The 5-methyl group on the thiophene ring in Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate enhances electron-donating effects compared to unsubstituted thiophene derivatives (e.g., 2-hydroxy-2-(thiophen-2-yl)acetic acid, CAS 53439-38-6). This substitution may influence binding affinity in enzyme-targeted applications .
- Sodium salts (e.g., Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate) exhibit superior aqueous solubility compared to esterified forms (e.g., methyl or ethyl esters), critical for drug formulation .
- Reactivity and Stability: Free carboxylic acid derivatives (e.g., 2-hydroxy-2-(thiophen-2-yl)acetic acid) are prone to dimerization or esterification under acidic conditions, whereas sodium salts remain stable in neutral/basic environments .
Biological Activity
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is a sodium salt derivative of 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid, characterized by its unique thiophene ring structure. This compound has garnered interest due to its potential biological activities, particularly in modulating enzyme and receptor functions.
Chemical Structure and Properties
The molecular formula for this compound is CHNaOS. The presence of the thiophene ring allows for significant interactions with biological macromolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The thiophene ring can participate in π-π interactions with aromatic amino acids, while the carboxylate group can form ionic bonds with positively charged residues on enzymes or receptors. This dual interaction can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing thiophene moieties exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown moderate to good activity against various pathogens .
- Anti-tubercular Activity : Although not directly tested, the structural similarities with other thiophene-based compounds suggest potential anti-tubercular properties. Compounds in related studies demonstrated significant activity against Mycobacterium tuberculosis, indicating a possible avenue for further investigation .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways. For instance, related compounds have been identified as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission .
Case Studies and Research Findings
A review of literature reveals various studies that provide insights into the biological activities associated with similar compounds:
Q & A
Q. What are the optimal synthetic routes for preparing Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate?
Methodological Answer: The synthesis can be adapted from analogous hydroxyacetate esters. For example, condensation reactions using acetic acid and sodium acetate under reflux (3–5 hours) are effective for forming similar esters, as demonstrated in the synthesis of methyl 2-hydroxy-2-cyclopentylacetate derivatives . Thiophene-containing precursors (e.g., 5-methylthiophene-2-carbaldehyde) can be reacted with sodium glycolate in a nucleophilic addition-elimination sequence. Purification via column chromatography (e.g., Chiralpak IA for stereoisomer separation) is recommended to isolate the product .
Q. Which analytical techniques are most robust for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation:
- NMR Spectroscopy : H and C NMR can verify the hydroxyacetate backbone and thiophene substituents. For example, the hydroxy proton typically appears as a broad singlet (~δ 4.5–5.5 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+Na] peak).
- X-ray Crystallography : If single crystals are obtainable, SHELX programs (e.g., SHELXL) refine the structure, resolving bond angles and stereochemistry .
Q. How should this compound be handled to ensure stability during experiments?
Methodological Answer:
Q. What solvents are compatible with this sodium salt for reaction design?
Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers (pH 6–8) are suitable for biological assays. Avoid chlorinated solvents (e.g., CHCl), which may induce decomposition. Solubility tests in ethanol/water mixtures (e.g., 70:30 v/v) are recommended for kinetic studies .
Q. How can purity be assessed post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (gradient elution).
- Melting Point : Compare observed values with literature data (e.g., analogs like benzilic acid derivatives melt at 69–70°C) .
Advanced Research Questions
Q. How can discrepancies between crystallographic and spectroscopic data be resolved?
Methodological Answer: If NMR suggests a different conformation than XRD:
- Re-refine XRD data : Use SHELXL to check for overfitting or missed hydrogen bonds .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers not captured in static XRD structures .
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate the dominant conformation .
Q. What oxidative degradation pathways are relevant for this compound?
Methodological Answer: The hydroxyacetate moiety is susceptible to autoxidation, forming ketone byproducts. For example, ethyl 2-hydroxy-2-phenylacetate derivatives undergo aerobic oxidation to 2-oxo analogs . Mitigation strategies:
Q. How can computational modeling aid in stereochemical analysis?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on stereoisomer stability (e.g., water vs. DMSO).
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes with thiophene-binding pockets) using AutoDock Vina .
- Crystallographic Software : SHELXD/SHELXE can phase high-resolution data to resolve ambiguous electron density maps .
Q. How can reaction conditions be optimized to improve yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (e.g., 1–5 mol% NaOAc), and solvent ratios systematically.
- Kinetic Monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization from ethanol to maximize recovery .
Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
